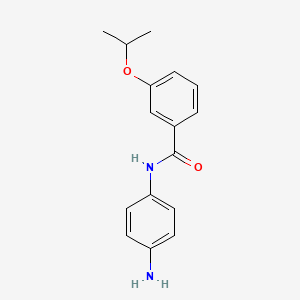
N-(4-Aminophenyl)-3-isopropoxybenzamide
Vue d'ensemble
Description
“N-(4-Aminophenyl)-3-isopropoxybenzamide” is likely a compound that contains an amine group (-NH2) attached to a phenyl group (a benzene ring), which is further connected to a benzamide group (a benzene ring connected to a carboxamide group -C(O)NH2) via an isopropoxy group (-OCH(CH3)2) .
Synthesis Analysis
While specific synthesis methods for “N-(4-Aminophenyl)-3-isopropoxybenzamide” are not available, similar compounds are often synthesized through reactions involving amines, isopropyl halides, and carboxylic acids or their derivatives .Molecular Structure Analysis
The molecular structure of “N-(4-Aminophenyl)-3-isopropoxybenzamide” would likely involve a benzene ring connected to an amine group, an isopropoxy group, and a benzamide group .Applications De Recherche Scientifique
Molecular Structure and Intermolecular Interactions
Molecular Structure and Intermolecular Interactions of N-3-hydroxyphenyl-4-methoxybenzamide While not directly studying N-(4-Aminophenyl)-3-isopropoxybenzamide, related research on N-3-hydroxyphenyl-4-methoxybenzamide provides insights into molecular structures and intermolecular interactions. These interactions are crucial for understanding how these compounds behave in different environments. The study utilizes single crystal X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry, emphasizing the importance of these interactions in understanding the behavior and potential applications of these compounds (Karabulut et al., 2014).
Antiprotozoal Activity and DNA Binding
Antiprotozoal Activity and DNA Binding of N-substituted N-phenylbenzamide and 1,3-diphenylurea Bisguanidines Research exploring the antiprotozoal activity of N-substituted N-phenylbenzamide derivatives indicates significant potential against protozoal pathogens. This study, focusing on compounds derived from the scaffold of N-phenylbenzamide, which is structurally related to N-(4-Aminophenyl)-3-isopropoxybenzamide, demonstrates antiprotozoal activity against Trypanosoma brucei and Plasmodium falciparum. The study also confirms the binding of these compounds to AT-rich DNA, indicating a potential mechanism of action and highlighting the therapeutic potential of these compounds in treating protozoal infections (Martínez et al., 2014).
Novel High Sensitive Biosensors
High Sensitive Biosensor Based on Nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide Modified Carbon Paste Electrode In the field of biosensors, a novel modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode has been developed for the electrocatalytic determination of biomolecules like glutathione. This research is significant in the context of scientific applications of benzamide derivatives, demonstrating the potential of these compounds in enhancing the sensitivity and specificity of biosensors (Karimi-Maleh et al., 2014).
Propriétés
IUPAC Name |
N-(4-aminophenyl)-3-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(2)20-15-5-3-4-12(10-15)16(19)18-14-8-6-13(17)7-9-14/h3-11H,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXRGTIBSMGPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-3-isopropoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



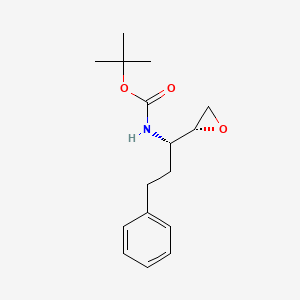
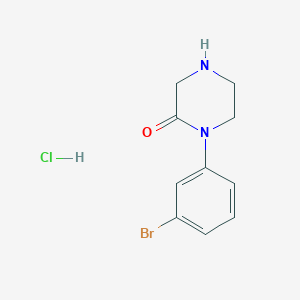
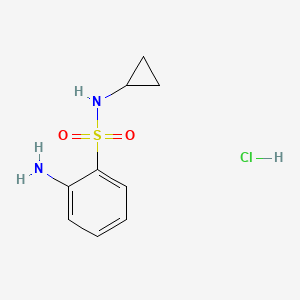

![2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B1437399.png)
![5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437401.png)
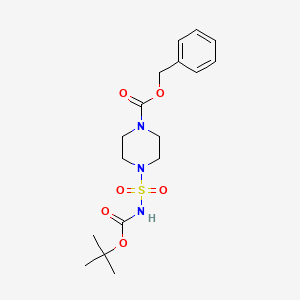
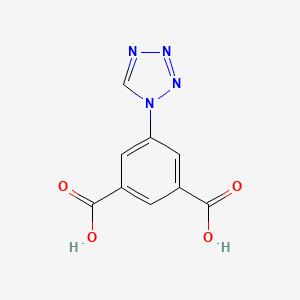
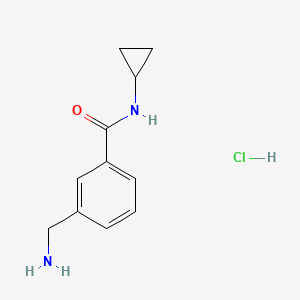
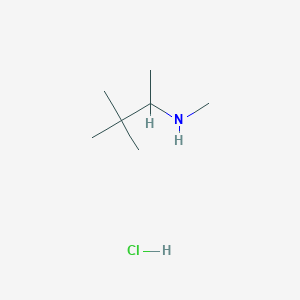
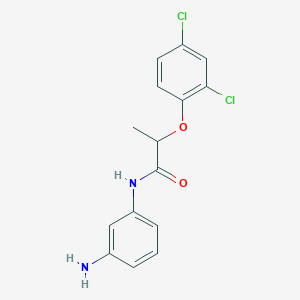
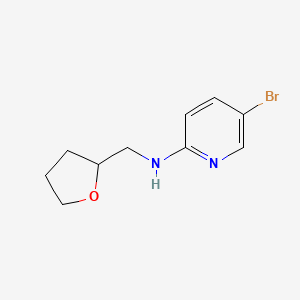
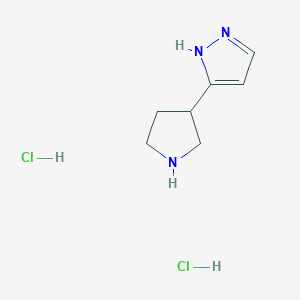
![2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B1437414.png)